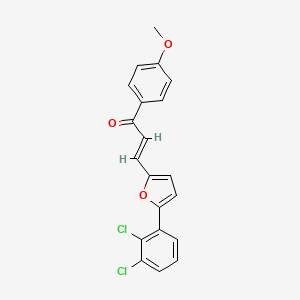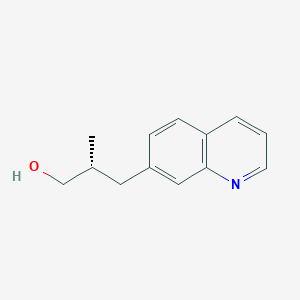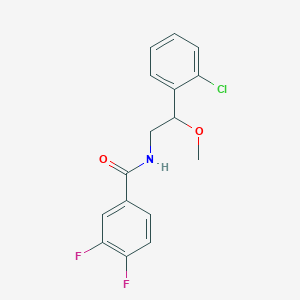
(E)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as EF24, and it is a synthetic derivative of curcumin, which is a natural compound found in turmeric. EF24 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study on novel pyrazoline derivatives, including compounds structurally related to the specified chalcone, showcased their synthesis via microwave irradiation. This method proved to be environmentally friendly and efficient, yielding compounds with significant anti-inflammatory and antibacterial activities. Molecular docking suggested these compounds' potential as templates for further anti-inflammatory drug development (Ravula et al., 2016).
Antioxidant Agent Synthesis and Evaluation
Research on chalcone derivatives, through catalytic synthesis involving TiO2-ZnS in ethanol, led to compounds with promising antioxidant activities. This study highlighted the structure-activity relationship and utilized molecular docking, ADMET, QSAR, and bioactivity studies to correlate in vitro antioxidant results with in silico binding affinities (Prabakaran et al., 2021).
Photochromic Properties of Hetarylethenes
Investigations into new hetarylethenes, including those related to the queried compound, revealed their photochromic properties in solution. These compounds displayed significant thermal stability and fluorescence, offering insights into the design of photoresponsive materials (Makarova et al., 2011).
Anion-Directed Assemblies of Protonated Salts
The study on protonated pyrazole-based ionic salts, structurally related to the chalcone derivative, demonstrated the influence of anion interactions on forming organized assemblies. These findings contribute to understanding the role of anionic templates in molecular architecture design (Zheng et al., 2013).
Aza-Piancatelli Rearrangement/Michael Reaction Synthesis
Furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement with amino compounds, yielding dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology showcased a path towards synthesizing compounds with potential pharmaceutical applications due to their selectivity and high yields (Reddy et al., 2012).
properties
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O3/c1-24-14-7-5-13(6-8-14)18(23)11-9-15-10-12-19(25-15)16-3-2-4-17(21)20(16)22/h2-12H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDOMDZHBNVAL-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304896-55-7 |
Source


|
| Record name | 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)


![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

